molecular formula C11H12BrN3 B12446063 5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-amine CAS No. 918801-66-8

5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-amine

Cat. No.: B12446063
CAS No.: 918801-66-8
M. Wt: 266.14 g/mol
InChI Key: GBRGDVMXEYIGNG-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromophenyl group at the 5-position and an ethyl group at the 1-position of the imidazole ring makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

918801-66-8

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(4-bromophenyl)-1-ethylimidazol-2-amine

InChI

InChI=1S/C11H12BrN3/c1-2-15-10(7-14-11(15)13)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H2,13,14)

InChI Key

GBRGDVMXEYIGNG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1N)C2=CC=C(C=C2)Br

Origin of Product

United States

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